(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride
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Overview
Description
(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride is a complex organic compound with a unique structure.
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homologue 2) . EZH2 is a protein that is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
The compound interacts with its target, EZH2, by inhibiting its function . This inhibition disrupts the trimethylation of H3K27, a process that EZH2 typically carries out to silence tumor suppressor genes . The disruption of this process can lead to the reactivation of these suppressed genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EZH2-H3K27 trimethylation pathway . This pathway is crucial for the silencing of tumor suppressor genes. By inhibiting EZH2, the compound disrupts this pathway, potentially leading to the reactivation of tumor suppressor genes .
Result of Action
The inhibition of EZH2 by this compound leads to a decrease in the trimethylation of H3K27 . This decrease can result in the reactivation of tumor suppressor genes that were previously silenced . The reactivation of these genes can potentially inhibit the growth of malignant tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often include continuous flow reactions and the use of automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. In medicine, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties. In industry, it is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride include other pyrrole carboxamide derivatives. These compounds share a similar core structure but may differ in their substituents and functional groups .
Uniqueness: Its specific configuration and functional groups enable it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(3aS,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10-8(12)9-2-3-13-5-7(9)4-11-6-9;/h7,11H,2-6H2,1H3,(H,10,12);1H/t7-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJXJGZEOOUOP-DKXTVVGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCOCC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12CCOC[C@@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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